5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside
Overview
Description
5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside: is an isoflavonoid glycoside isolated from the plant Pueraria lobata . This compound belongs to the class of flavonoids, specifically isoflavones, which are known for their diverse biological activities and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically isolated from natural sources, particularly from the flowers of Pueraria lobata . The extraction process involves the use of solvents to separate the compound from the plant material, followed by purification steps such as chromatography to obtain the pure compound .
Industrial Production Methods: advancements in synthetic biology and biotechnology may offer potential methods for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its hydroxyl groups.
Reduction: Reduction reactions can potentially modify the double bonds or carbonyl groups present in the structure.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of alcohols or alkanes .
Scientific Research Applications
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of isoflavonoids in plant extracts .
Biology: In biological research, 5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside is studied for its potential antioxidant, anti-inflammatory, and anticancer properties .
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .
Industry: In the food and cosmetic industries, the compound is explored for its potential use as a natural antioxidant and preservative .
Mechanism of Action
The mechanism of action of 5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation pathways . The compound can scavenge free radicals, thereby reducing oxidative damage to cells and tissues . Additionally, it can inhibit the activity of pro-inflammatory enzymes and cytokines, leading to reduced inflammation .
Comparison with Similar Compounds
Genistein: Another isoflavone with similar antioxidant and anti-inflammatory properties.
Daidzein: An isoflavone known for its estrogenic activity and potential health benefits.
Biochanin A: An isoflavone with potential anticancer and anti-inflammatory effects.
Uniqueness: 5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside is unique due to its specific glycoside structure, which may influence its bioavailability and biological activity compared to other isoflavones .
Properties
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-6-14-18(32)21(35)23(37)26(41-14)40-13-5-12-16(17(31)11(8-39-12)9-1-3-10(30)4-2-9)20(34)25(13)43-27-24(38)22(36)19(33)15(7-29)42-27/h1-5,8,14-15,18-19,21-24,26-30,32-38H,6-7H2/t14-,15-,18-,19-,21+,22+,23-,24-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFVFMDEGBUPFO-ZZZQZPNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=C(C(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=C(C(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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